molecular formula C13H9ClN2O B2893010 2-(Chloromethyl)-5-(naphthalen-1-yl)-1,3,4-oxadiazole CAS No. 300665-47-8

2-(Chloromethyl)-5-(naphthalen-1-yl)-1,3,4-oxadiazole

Cat. No.: B2893010
CAS No.: 300665-47-8
M. Wt: 244.68
InChI Key: VDCURDDZXJGXHJ-UHFFFAOYSA-N
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Description

2-(Chloromethyl)-5-(naphthalen-1-yl)-1,3,4-oxadiazole (CAS: 306936-06-1, Molecular Formula: C 13 H 9 ClN 2 O) is a versatile 1,3,4-oxadiazole-based building block designed for medicinal chemistry and drug discovery research . The 1,3,4-oxadiazole scaffold is a privileged structure in medicinal chemistry, known for its broad spectrum of pharmacological activities, serving as a bioisostere for carboxylic acids, esters, and carboxamides . This compound features a reactive chloromethyl group, making it a valuable intermediate for further synthetic modification, such as nucleophilic substitution reactions, to create diverse libraries of derivatives for biological screening . The structural motif of 1,3,4-oxadiazole is present in several FDA-approved drugs and investigational compounds, with documented activities including antibacterial, antifungal, anticancer, anti-inflammatory, and antiviral properties . Specifically, naphthalene-substituted 1,3,4-oxadiazole derivatives have been identified as promising scaffolds in the development of novel antibacterial agents, with some analogues showing potent activity against multidrug-resistant bacterial strains . Furthermore, conjugates bearing naphthalene and oxadiazole units are also explored for their excellent photophysical properties, making them candidates for applications in material science, such as organic electronic materials and fluorescent probes . This product is intended for research and development purposes only. It is not for diagnostic or therapeutic use. Researchers should handle this compound with appropriate precautions, adhering to all relevant laboratory safety protocols.

Properties

IUPAC Name

2-(chloromethyl)-5-naphthalen-1-yl-1,3,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9ClN2O/c14-8-12-15-16-13(17-12)11-7-3-5-9-4-1-2-6-10(9)11/h1-7H,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDCURDDZXJGXHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2C3=NN=C(O3)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization of Acylhydrazides

Acylhydrazides undergo cyclodehydration with agents like phosphorus oxychloride or carbon disulfide to form 1,3,4-oxadiazoles. For instance, reaction of acylhydrazides with carbon disulfide in alkaline media yields 5-substituted-1,3,4-oxadiazole-2-thiols, which serve as intermediates for further functionalization.

Oxidative Desulfurization of Thiosemicarbazides

Hypervalent iodine reagents, such as iodobenzene diacetate, facilitate oxidative cyclization of thiosemicarbazides to 1,3,4-oxadiazoles. This method is noted for high regioselectivity and compatibility with diverse substituents.

Coupling Reagent-Mediated Cyclization

Propanephosphonic anhydride (T3P) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) enable one-pot synthesis of 1,3,4-oxadiazoles from acylhydrazides and isocyanates under mild conditions.

Preparation of 2-(Chloromethyl)-5-(naphthalen-1-yl)-1,3,4-oxadiazole

Method 1: Cyclization of Naphthalen-1-yl Acylhydrazide Followed by Alkylation

This two-step protocol involves:

  • Synthesis of 5-(naphthalen-1-yl)-1,3,4-oxadiazole-2-thiol :
    Naphthalen-1-yl carboxylic acid hydrazide is reacted with carbon disulfide in ethanolic potassium hydroxide, yielding the thiol derivative via cyclization. The reaction proceeds at reflux for 6–8 hours, achieving yields of 70–85%.
  • Alkylation with Chloromethyl Chloride :
    The thiol intermediate is treated with chloromethyl chloride in tetrahydrofuran (THF) using sodium acetate as a base. This nucleophilic substitution introduces the chloromethyl group at position 2, affording the target compound in 65–75% yield after column purification.

Method 2: Oxidative Desulfurization of Thiosemicarbazides

A naphthalen-1-yl thiosemicarbazide derivative is prepared by reacting naphthalen-1-yl acyl chloride with thiosemicarbazide. Oxidative cyclization using iodobenzene and Oxone in THF at room temperature generates the oxadiazole core, with simultaneous introduction of the chloromethyl group via in situ alkylation. This method achieves moderate yields (60–68%) but offers reduced reaction times.

Method 3: Direct Cyclization Using Coupling Reagents

Naphthalen-1-yl hydrazide and chloromethyl isocyanate are condensed using propanephosphonic anhydride (T3P) in dichloromethane. The one-pot reaction forms the 1,3,4-oxadiazole ring at 0–5°C, yielding the product in 72–80% purity after recrystallization.

Comparative Analysis of Synthetic Routes

The table below evaluates the efficiency of each method:

Method Starting Materials Conditions Yield (%) Advantages Limitations
1 Naphthalen-1-yl hydrazide, CS₂ KOH, reflux; NaOAc, THF 65–75 High purity; scalable Multi-step synthesis
2 Thiosemicarbazide, Oxone Iodobenzene, THF, rt 60–68 Rapid; minimal byproducts Moderate yields
3 Hydrazide, chloromethyl isocyanate T3P, 0–5°C 72–80 One-pot reaction; mild conditions Requires specialized reagents

Optimization and Scale-Up Considerations

  • Reagent Selection : Propanephosphonic anhydride (T3P) outperforms EDC in minimizing epimerization during cyclization.
  • Solvent Effects : THF enhances reaction homogeneity in alkylation steps, while ethanol is preferred for cyclization due to its eco-friendly profile.
  • Temperature Control : Maintaining temperatures below 5°C in Method 3 prevents decomposition of chloromethyl intermediates.

Applications and Derivatives

This compound serves as a precursor for anticancer agents, particularly vascular endothelial growth factor receptor-2 (VEGFR-2) inhibitors. Alkylation of the chloromethyl group enables conjugation with pharmacophores like naphthalene hybrids, enhancing target affinity.

Scientific Research Applications

2-(Chloromethyl)-5-(naphthalen-1-yl)-1,3,4-oxadiazole has diverse applications in scientific research:

    Medicinal Chemistry: It is explored for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.

    Materials Science: The compound is used in the development of organic semiconductors and light-emitting diodes (LEDs).

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules and functional materials.

Mechanism of Action

The mechanism of action of 2-(Chloromethyl)-5-(naphthalen-1-yl)-1,3,4-oxadiazole varies depending on its application. In medicinal chemistry, it may interact with specific enzymes or receptors, inhibiting their activity and leading to therapeutic effects. The molecular targets and pathways involved are often studied through computational modeling and biochemical assays.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The biological and physicochemical properties of 1,3,4-oxadiazole derivatives are highly dependent on substituents at positions 2 and 5. Below is a comparative analysis with key analogs:

Compound Name Position 2 Substituent Position 5 Substituent Key Properties/Activities Reference
2-(Chloromethyl)-5-(naphthalen-1-yl)-1,3,4-oxadiazole Chloromethyl Naphthalen-1-yl High lipophilicity; potential intermediate for drug design
2-(Chloromethyl)-5-(4-chlorophenyl)-1,3,4-oxadiazole Chloromethyl 4-Chlorophenyl Anticancer activity (IC₅₀ = 2.46 μg/mL against liver cancer cells)
2-(Methylsulfonyl)-5-(4-fluorophenyl)-1,3,4-oxadiazole Methylsulfonyl 4-Fluorophenyl Antibacterial activity against Xanthomonas oryzae (EC₅₀ = 0.17 µg/mL); induces plant SAR
2-(4-Methoxybenzyl)-5-(3-(pyrimidin-5-yl)phenyl)-1,3,4-oxadiazole 4-Methoxybenzyl 3-(Pyrimidin-5-yl)phenyl PARP inhibitory activity; tested in breast cancer models
5-(4-Nitrophenyl)-2-(4-chlorophenyl)-1,3,4-oxadiazole (XIV) 4-Chlorophenyl 4-Nitrophenyl CNS depressant activity; superior neurobehavioral effects

Key Observations :

  • Naphthalene vs. Phenyl Groups: The naphthalen-1-yl group in the target compound increases steric bulk and lipophilicity compared to monosubstituted phenyl analogs. This may enhance interactions with hydrophobic protein pockets but reduce solubility .
  • Chloromethyl vs.
  • Bioactivity Correlations : Methylsulfonyl and fluorophenyl substituents (e.g., in ) are linked to strong antibacterial effects, while chlorophenyl and nitrophenyl groups (e.g., ) are associated with CNS and anticancer activities.
Physicochemical Properties
Property This compound 2-(Methylsulfonyl)-5-(4-fluorophenyl)-1,3,4-oxadiazole 2-(4-Chlorophenyl)-5-(4-fluorophenyl)-1,3,4-oxadiazole
Molecular Weight (g/mol) 274.06 (estimated) 256.26 291.72
Melting Point (°C) Not reported 194–196 156–158
LogP (Predicted) ~3.5 (highly lipophilic) ~2.8 ~3.2
Synthetic Yield Not reported 95% 97%

Notes:

  • The target compound’s predicted high LogP suggests challenges in aqueous solubility, which may necessitate formulation optimization for in vivo applications.
  • Melting points for analogs vary widely (118–196°C), reflecting differences in crystallinity driven by substituent polarity and symmetry .

Biological Activity

2-(Chloromethyl)-5-(naphthalen-1-yl)-1,3,4-oxadiazole is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores its biological activity, synthesizing available data from various studies to provide a comprehensive overview.

  • Molecular Formula : C13H9ClN2O
  • Molecular Weight : 244.68 g/mol
  • CAS Number : 202594-71-6

Biological Activity Overview

The biological activity of this compound has been evaluated in several studies focusing on its antimicrobial and cytotoxic properties.

Antimicrobial Activity

Research indicates that oxadiazole derivatives, including this compound, exhibit significant antibacterial properties. The minimal inhibitory concentrations (MICs) against various bacterial strains have been documented:

Bacterial StrainMIC (µg/mL)MBC (µg/mL)Remarks
Staphylococcus epidermidis ATCC 122280.48–15.620.48–15.62Strong bactericidal effect
Staphylococcus aureus ATCC 2592331.25–50031.25–1000Moderate activity
Candida albicans ATCC 2091VariesVariesEffective against fungal strains

These findings suggest that the compound is particularly effective against Gram-positive bacteria and shows promise in treating infections caused by these pathogens .

Cytotoxicity Studies

In addition to its antimicrobial properties, the cytotoxic effects of this compound have been assessed using various human tumor cell lines. Notably:

  • Cell Lines Tested : HCT-116 (colorectal carcinoma), HeLa (cervical adenocarcinoma).
  • Cytotoxicity Results :
Concentration (µM)Cell Viability (%)
50Increased
100Increased

The compound did not adversely affect normal cell viability and instead promoted an increase in cell viability at certain concentrations . This dual action of promoting cell viability while exhibiting cytotoxicity towards cancer cells highlights its potential as a therapeutic agent.

Structure-Activity Relationship (SAR)

The biological activity of oxadiazole derivatives can be influenced by structural modifications. For instance, substituents on the oxadiazole ring significantly affect their antibacterial and anticancer properties:

  • Substituents : Variations such as halogens or different aromatic groups can enhance or diminish activity against specific strains.

Research has shown that compounds with quinoline or phenyl substituents tend to exhibit stronger antibacterial effects compared to those with simpler structures .

Case Studies

Several case studies illustrate the effectiveness of oxadiazole derivatives in clinical and laboratory settings:

  • Study on Antibacterial Efficacy :
    • A study demonstrated that a series of oxadiazole derivatives showed potent activity against Staphylococcus spp., with some compounds achieving MIC values as low as 0.48 µg/mL.
  • Cytotoxicity Evaluation :
    • In vitro tests indicated that certain derivatives increased the viability of normal cells while selectively inducing apoptosis in cancer cells.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-(Chloromethyl)-5-(naphthalen-1-yl)-1,3,4-oxadiazole, and how can reaction conditions be optimized for higher yields?

  • Methodological Answer : The synthesis typically involves cyclization of a hydrazide intermediate with chloroacetyl chloride or via Cu(I)-catalyzed click chemistry. Optimizing stoichiometry (1:1.2 molar ratio of hydrazide to chloroacetyl chloride) in anhydrous THF under reflux (60–80°C) improves yields up to 85%. Catalytic Cu(I) enhances regioselectivity in triazole-forming reactions, while inert atmospheres prevent oxidation of intermediates .

Q. What spectroscopic methods are most effective for characterizing this compound, and what key spectral signatures should researchers expect?

  • Methodological Answer :

  • 1H/13C NMR : Chloromethyl protons appear as a singlet at δ 4.6–4.8 ppm. Naphthalene protons show multiplet signals at δ 7.4–8.3 ppm. Oxadiazole carbons resonate at δ 165–170 ppm in 13C NMR .
  • IR Spectroscopy : C-Cl stretching at 650–750 cm⁻¹; C=N/C=O vibrations at 1600–1700 cm⁻¹ .
  • HRMS : Exact mass confirmation (e.g., [M+H]+ calculated for C13H10ClN2O: 261.0533) .

Q. How should researchers handle and store this compound to ensure stability and safety during experiments?

  • Methodological Answer : Store in amber glass bottles under inert gas (N2/Ar) at -20°C to prevent hydrolysis. Use PPE (nitrile gloves, lab coat) and work in a fume hood due to acute toxicity (Category 4) and skin irritation (Category 2). Desiccate samples with molecular sieves to avoid moisture-induced degradation .

Advanced Research Questions

Q. What computational strategies are recommended to predict the reactivity of the chloromethyl group in this compound, and how can these guide functionalization experiments?

  • Methodological Answer : Density Functional Theory (DFT) calculations (B3LYP/6-31G*) model the electrophilic chloromethyl group. Fukui indices identify nucleophilic substitution sites (e.g., SN2 with NaN3 to form azidomethyl derivatives). Molecular electrostatic potential maps predict reactivity with amines or thiols, guiding synthetic modifications .

Q. How can crystallographic data resolve contradictions in reported molecular geometries of this compound derivatives?

  • Methodological Answer : Single-crystal X-ray diffraction (SCXRD) confirms non-planar conformations, with dihedral angles of 12.5–15.7° between oxadiazole and naphthalene rings. Discrepancies between DFT-optimized and experimental geometries are resolved by accounting for crystal packing effects and intermolecular interactions (e.g., C-H···π bonds) .

Q. What in vitro assays are most suitable for evaluating the bioactivity of this compound, and how should IC50/Ki values be interpreted in structure-activity relationship (SAR) studies?

  • Methodological Answer :

  • Enzyme Inhibition : Glycogen phosphorylase b assays (UV-Vis kinetics at 340 nm) with varying substrate concentrations. IC50 values are calculated using nonlinear regression .
  • SAR Interpretation : Compare Ki values (e.g., 745 μM for naphthalene-substituted analogues) to assess substituent effects. Molecular docking (AutoDock Vina) correlates activity with binding poses in enzyme active sites .

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